(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine
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Overview
Description
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is a chiral amine compound that features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chiral Amine Introduction: The brominated pyridine is then subjected to a chiral amine introduction step. This can be done using a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine may involve:
Large-Scale Bromination: Utilizing continuous flow reactors for efficient bromination of pyridine.
Chiral Resolution: Employing chiral chromatography or crystallization techniques to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromopyridin-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form imines or nitriles.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology
In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-1-(2-Bromopyridin-3-yl)ethan-1-amine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromopyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the amine group can form hydrogen bonds, facilitating binding to the target site. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromopyridin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
2-Bromopyridine: Lacks the chiral amine group, making it less specific in biological interactions.
1-(2-Chloropyridin-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Uniqueness
®-1-(2-Bromopyridin-3-yl)ethan-1-amine is unique due to its chiral nature and the presence of both a bromopyridine moiety and an amine group. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
(1R)-1-(2-bromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
HSQGKURNDNZGRM-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(N=CC=C1)Br)N |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)N |
Origin of Product |
United States |
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